molecular formula C9H9ClF3N B12849180 (S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine

(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine

Cat. No.: B12849180
M. Wt: 223.62 g/mol
InChI Key: OBMZKLDWSOWUMC-QMMMGPOBSA-N
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Description

(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is a chiral amine compound characterized by the presence of trifluoromethyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine typically involves asymmetric bioreduction processes. One common method is the asymmetric reduction of 3’-trifluoromethylacetophenone using recombinant E. coli cells expressing carbonyl reductase . The reaction conditions include the use of surfactants like Tween-20 and natural deep eutectic solvents to enhance the biocatalytic efficiency . The optimal conditions for this reaction are pH 7.0, 30°C, and 200 rpm, with a reaction time of 18 hours .

Industrial Production Methods

Industrial production of this compound can be achieved through similar biocatalytic processes, scaled up to meet production demands. The integration of surfactants and natural deep eutectic solvents in the reaction medium significantly improves the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various amine derivatives, ketones, and substituted aromatic compounds.

Scientific Research Applications

(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and signaling pathways. The trifluoromethyl and chlorophenyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-Chlorophenyl)-2-hydroxyethylamine
  • (S)-4-Chlorophenyl-2-pyridylmethanol
  • (S)-4-Chlorophenyl-2-pyridylmethoxy-piperidine

Uniqueness

(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of pharmaceuticals and other bioactive molecules .

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

(2S)-3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C9H9ClF3N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2/t8-/m0/s1

InChI Key

OBMZKLDWSOWUMC-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(F)(F)F)N)Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(F)(F)F)N)Cl

Origin of Product

United States

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